(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a protein kinase that plays a crucial role in cell cycle progression, embryogenesis, and cancer.
Mode of Action
The compound interacts with MELK by binding to its active site, thereby inhibiting its kinase activity . This inhibition disrupts the normal function of MELK, leading to alterations in cell cycle progression and potentially inducing cell death in cancer cells.
Biochemical Pathways
The inhibition of MELK affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, particularly the transition from G2 to M phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The molecular effect of this compound’s action is the inhibition of MELK activity, leading to disruption of cell cycle progression . On a cellular level, this can result in cell cycle arrest and potentially induce apoptosis in cancer cells.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(4-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-27-17-9-7-16(8-10-17)22-13-19-20(24)21-18(11-12-28-21)23(29(19,25)26)14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUDFOFVFAGSGS-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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